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1-(4-Bromo-2-fluorophenyl)pyrrolidine

Catalog No.
S14475912
CAS No.
M.F
C10H11BrFN
M. Wt
244.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Bromo-2-fluorophenyl)pyrrolidine

Product Name

1-(4-Bromo-2-fluorophenyl)pyrrolidine

IUPAC Name

1-(4-bromo-2-fluorophenyl)pyrrolidine

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

InChI

InChI=1S/C10H11BrFN/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2

InChI Key

GTSNEXSGYZYFOT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)Br)F

1-(4-Bromo-2-fluorophenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a 4-bromo-2-fluorophenyl group. This compound belongs to a class of organic molecules that exhibit diverse properties due to the unique structural features provided by the bromine and fluorine substituents on the phenyl ring. The molecular formula for this compound is C10_{10}H10_{10}BrF, and it has a molecular weight of approximately 229.1 g/mol. Its structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry and material science .

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles, which can lead to the formation of new derivatives.
  • Oxidation and Reduction: The carbonyl group, if present in derivatives, can be reduced to an alcohol or oxidized to a carboxylic acid.
  • Coupling Reactions: This compound can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents used in these reactions include bases for substitution, oxidizing agents like potassium permanganate for oxidation, and palladium catalysts for coupling reactions.

The biological activity of 1-(4-Bromo-2-fluorophenyl)pyrrolidine is notable due to its potential interactions with various biological targets. It has been investigated for its role in modulating enzyme activity, particularly through binding interactions that can either inhibit or activate specific enzymes. For example, it may influence pathways related to cellular signaling and gene expression by interacting with transcription factors or other proteins . Such properties suggest its potential use in therapeutic applications.

The synthesis of 1-(4-Bromo-2-fluorophenyl)pyrrolidine typically involves the reaction of 4-bromo-2-fluorobenzoyl chloride with pyrrolidine. This reaction is facilitated by the presence of a base such as triethylamine to neutralize the hydrochloric acid produced during the process. The synthesis is usually conducted in solvents like dichloromethane at room temperature. Industrial methods may scale up this process using continuous flow reactors for improved efficiency and yield .

1-(4-Bromo-2-fluorophenyl)pyrrolidine finds applications in various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing potential pharmaceutical agents.
  • Materials Science: The compound is utilized in developing new materials with specific properties.
  • Biological Studies: It is investigated for its interactions with biological targets, contributing to research in drug development.

Studies on the interactions of 1-(4-Bromo-2-fluorophenyl)pyrrolidine with biological molecules have revealed its capacity to bind selectively to certain enzymes and proteins. These interactions can lead to modulation of enzymatic activities and influence cellular processes, making it an interesting candidate for further research into its pharmacological effects .

Several compounds share structural similarities with 1-(4-Bromo-2-fluorophenyl)pyrrolidine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one801303-32-20.93
1-(5-Bromo-2-fluorophenyl)ethanone198477-89-30.98
1-(3-Bromo-5-fluorophenyl)piperidine1242336-61-30.91
1-(5-bromo-2,3-difluorophenyl)pyrrolidine1704067-47-90.88
1-(3-bromo-5-fluorophenyl)-4-methylpiperidine1481628-14-10.90

These compounds exhibit varying degrees of similarity based on their structural characteristics and functional groups. The presence of bromine and fluorine atoms plays a crucial role in determining their reactivity and biological activity, highlighting the uniqueness of each compound within this class.

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Exact Mass

243.00589 g/mol

Monoisotopic Mass

243.00589 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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